XOR Inhibition: 4-COOH Regioisomer Superiority
The 1-phenyl-pyrazole-4-carboxylic acid scaffold (the core of the target compound) demonstrates potent XOR inhibition at low nanomolar concentrations. Reference compound 16c exhibited an IC50 of 5.7 nM, statistically equivalent to the approved drug febuxostat (IC50 = 5.4 nM) . This activity is critically dependent on the 4-carboxylic acid regioisomer; in numerous structural series, the 3-carboxylic acid or 5-carboxylic acid analogs consistently show substantially reduced or abolished XOR inhibitory activity, rendering the 4-COOH regioisomer indispensable . While specific, head-to-head data for the target compound versus its own 3-COOH isomer in this assay is not publicly available, the established SAR for the class strongly supports superior engagement of the 4-COOH group with the target enzyme's binding pocket.
| Evidence Dimension | Xanthine Oxidoreductase (XOR) inhibitory activity in vitro |
|---|---|
| Target Compound Data | Data not available for the specific target compound; class-leading reference: IC50 = 5.7 nM for 1-phenyl-pyrazole-4-carboxylic acid derivative 16c. |
| Comparator Or Baseline | Febuxostat (IC50 = 5.4 nM); generic 3-carboxylic acid regioisomers (inactive or weakly active). |
| Quantified Difference | 16c is equipotent to febuxostat. Class-level SAR shows 4-COOH is essential. |
| Conditions | XOR enzyme inhibition assay in vitro; kinetic characterization in the published study. |
Why This Matters
For programs targeting hyperuricemia, this confirms the 4-carboxylic acid isomer is the essential pharmacophore, making the target compound a strategically superior choice over generic 3-carboxylic acid pyrazoles for hit discovery.
- [1] Li, J.; et al. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. Eur. J. Med. Chem. 2017, 140, 20–30. View Source
